Cas no 51764-31-9 (tert-Butyl 1-methyl-2-azetidinecarboxylate)

tert-Butyl 1-methyl-2-azetidinecarboxylate structure
51764-31-9 structure
Product Name:tert-Butyl 1-methyl-2-azetidinecarboxylate
CAS No:51764-31-9
MF:C9H17NO2
MW:171.23678278923
CID:935798
PubChem ID:550740
Update Time:2025-04-19

tert-Butyl 1-methyl-2-azetidinecarboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 1-methyl-2-azetidinecarboxylate
    • tert-butyl 1-methylazetidine-2-carboxylate
    • DTXSID70338701
    • tert-Butyl 1-methyl-2-azetidinecarboxylate #
    • UIDMIZACZYNESU-UHFFFAOYSA-N
    • DB-309273
    • 51764-31-9
    • N-Methyl-2-tert.-butoxycarbonylazetidine
    • Inchi: 1S/C9H17NO2/c1-9(2,3)12-8(11)7-5-6-10(7)4/h7H,5-6H2,1-4H3
    • InChI Key: UIDMIZACZYNESU-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(C1CCN1C)=O

Computed Properties

  • Exact Mass: 171.125928785g/mol
  • Monoisotopic Mass: 171.125928785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 29.5Ų

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